molecular formula C23H18N6O3 B11831025 N-(3-methyl-4-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-nitrobenzamide

N-(3-methyl-4-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-nitrobenzamide

Cat. No.: B11831025
M. Wt: 426.4 g/mol
InChI Key: MCHLQASXFVTRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-4-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-nitrobenzamide (CAS: 1415560-17-6) is a structurally complex small molecule featuring a pyridinylpyrimidinylamino core linked to a substituted phenyl ring. The benzamide moiety is functionalized with a nitro group at the 3-position, distinguishing it from other derivatives in its class. This compound shares a structural scaffold with tyrosine kinase inhibitors like imatinib (), though its nitro substituent introduces distinct electronic and steric properties that may influence biological activity, solubility, and metabolic stability .

Properties

IUPAC Name

N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O3/c1-15-12-18(26-22(30)16-4-2-6-19(13-16)29(31)32)7-8-20(15)27-23-25-11-9-21(28-23)17-5-3-10-24-14-17/h2-14H,1H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHLQASXFVTRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])NC3=NC=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrimidine-Pyridine Scaffold Construction

The pyrimidine-pyridine backbone is synthesized via Suzuki-Miyaura cross-coupling between 2,4-dichloropyrimidine (7) and 3-pyridyl boronic acid (8) (Figure 1). This reaction employs a palladium catalyst—typically PdCl₂(dppf) —in a mixture of toluene and aqueous sodium carbonate at 80–100°C for 12–20 hours. The regioselectivity favors substitution at the 4-position of pyrimidine, yielding 2-chloro-4-(pyridin-3-yl)pyrimidine (9) with >90% conversion and 80% isolated yield.

Critical parameters :

  • Catalyst loading : 1–2 mol% PdCl₂(dppf).

  • Solvent system : Toluene/water (3:1 v/v).

  • Temperature : 100°C.

Stepwise Synthesis and Intermediate Characterization

Synthesis of 3-Methyl-4-(4-(Pyridin-3-yl)Pyrimidin-2-ylamino)Aniline

This intermediate is prepared via Buchwald-Hartwig amination of 2-chloro-4-(pyridin-3-yl)pyrimidine (9) with 3-methyl-4-nitroaniline, followed by nitro group reduction (Figure 2).

Amination Reaction

  • Catalyst : Pd₂(dba)₃ (2 mol%) with Xantphos (4 mol%).

  • Solvent : 1,4-Dioxane.

  • Temperature : 100°C for 24 hours.

  • Yield : 70–75% after column purification.

Nitro Reduction

The nitro group is reduced using stannous chloride (SnCl₂) in ethanol/ethyl acetate (1:10 v/v) under reflux for 6 hours.

  • Stoichiometry : 5 equiv SnCl₂.

  • Workup : Neutralization with aqueous NaHCO₃ and extraction with ethyl acetate.

  • Yield : 85–90%.

Final Amide Coupling and Purification

The target compound is obtained by reacting 3-nitrobenzoyl chloride with 3-methyl-4-(4-(pyridin-3-yl)pyrimidin-2-ylamino)aniline in anhydrous dichloromethane (Figure 3).

Procedure :

  • Acylation : Add 3-nitrobenzoyl chloride (1.2 equiv) dropwise to a stirred solution of the aniline intermediate (1 equiv) and triethylamine (3 equiv) in DCM at 0°C.

  • Stirring : Warm to room temperature and stir for 12 hours.

  • Workup : Wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification : Recrystallization from ethanol/water (4:1 v/v).

  • Yield : 65–70%.

Analytical Validation

Spectroscopic Data (PubChem CID: 78358103)

Property Value
Molecular FormulaC₂₃H₁₈N₆O₃
Molecular Weight426.4 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ 10.32 (s, 1H, NH), 9.02 (d, 1H, J=5.2 Hz), 8.68 (dd, 1H, J=4.8, 1.6 Hz), 8.50–8.45 (m, 2H), 8.24 (d, 1H, J=7.6 Hz), 7.96–7.90 (m, 2H), 7.63–7.55 (m, 2H), 7.42 (t, 1H, J=7.2 Hz), 2.34 (s, 3H, CH₃).
HPLC Purity >98% (C18 column, acetonitrile/water gradient).

Crystallographic Stability

The final compound exhibits no degradation under accelerated conditions (40°C, 75% RH for 6 months), confirming its stability.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Suzuki coupling (Route 1)High regioselectivity, scalable.Requires palladium catalyst.
Stannous chloride reductionEfficient nitro reduction.Toxic byproducts (Sn waste).
T3P-mediated amidationMild conditions, high yield.Cost of coupling reagents.

Chemical Reactions Analysis

Synthetic Reactions and Key Methodologies

The compound is primarily synthesized via Ullmann-type coupling or Buchwald-Hartwig amination , leveraging copper or palladium catalysts to form the critical pyrimidine-aryl amine bond. Representative conditions and yields from peer-reviewed protocols are summarized below:

Reaction ComponentsConditionsYieldSource
2-Chloro-4-(3-pyridyl)pyrimidine + 2-amino-4-nitrotoluenen-Butanol, HCl, 38h reflux80%
2-Bromo-1-methyl-4-nitrobenzene + 4-(pyridin-3-yl)pyrimidin-2-amineCuI, K₂CO₃, DMEDA, 1,4-dioxane, 120°C (microwave)79%
2-Chloro-4-(pyridin-3-yl)pyrimidine + 2-methyl-5-nitroanilineCuI, K₂CO₃, DMEDA, 1,4-dioxane, 110°C, 24h60%

Key Observations :

  • Copper catalysis under inert atmospheres is critical for minimizing side reactions.

  • Microwave-assisted synthesis significantly reduces reaction time (e.g., 30 minutes vs. 24 hours) .

  • Purification often involves silica gel chromatography or recrystallization to achieve >95% purity .

Nitro Group Reactivity

The 3-nitrobenzamide moiety undergoes classical nitro-group transformations:

Reduction to Amine

The nitro group can be selectively reduced to an amine using catalytic hydrogenation or stannous chloride (SnCl₂) in acidic media. For example:

  • Reduction with SnCl₂ in methanol/HCl at 50°C for 8h yielded the corresponding amine derivative (67% after purification) .

Electrophilic Aromatic Substitution

The electron-withdrawing nitro group directs electrophilic attacks to meta positions, though specific examples for this compound remain underexplored in available literature .

Amide Hydrolysis

While not explicitly documented for this compound, analogous benzamide derivatives undergo hydrolysis under acidic or basic conditions to form carboxylic acids and anilines. For example:

  • Acidic hydrolysis (e.g., HCl/H₂O) cleaves the amide bond, potentially generating 3-nitrobenzoic acid and the corresponding aniline.

Pyrimidine Functionalization

The pyrimidine ring participates in:

  • Nucleophilic substitution : Replacement of the 2-amino group with other nucleophiles (e.g., thiols, alcohols) under basic conditions.

  • Metal coordination : The pyridine nitrogen and pyrimidine amine can act as ligands for transition metals, though this has not been pharmacologically exploited for this compound .

Biological Activity-Driven Modifications

To optimize kinase inhibition or antimicrobial properties, the following structural modifications are hypothesized:

  • Nitro → Amine conversion to enhance solubility and bioavailability .

  • Pyridine methylation to modulate steric effects and target binding affinity .

Stability and Degradation Pathways

The compound shows moderate stability under ambient conditions but degrades under:

  • Strong acids/bases : Risk of amide hydrolysis or nitro group reduction.

  • UV light : Potential photooxidation of the pyridine ring, as observed in related heterocycles .

Comparative Reactivity Table

Functional GroupReaction TypeReagents/ConditionsApplication Example
NitrobenzamideReductionH₂/Pd-C, SnCl₂/HClAmine derivative synthesis
Pyrimidine-aryl amineCross-couplingCuI, K₂CO₃, DMEDAStructural diversification
AmideHydrolysisHCl/H₂O, NaOHDegradation studies

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C28H29N7O
  • Molecular Weight : 561.6 g/mol
  • IUPAC Name : N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-3-nitrobenzamide

Proteasome Inhibition

N-(3-methyl-4-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-nitrobenzamide has been identified as a potential proteasome inhibitor. Proteasome inhibitors are crucial in cancer therapy as they disrupt the degradation of proteins that regulate cell cycle and apoptosis. Recent studies have demonstrated that derivatives of this compound can enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance in cancer cells .

Case Study: Efficacy Against Cancer Cells

Research has shown that compounds similar to this compound exhibit potent anti-cancer activities in vitro. For instance, a scaffold-hopping strategy led to the development of a derivative that showed improved metabolic stability and solubility, resulting in enhanced bioavailability and therapeutic potential against various cancer types .

Cholinesterase Inhibition

Another promising application of this compound lies in its interaction with cholinesterases, enzymes that play a critical role in neurotransmission. Inhibitors of cholinesterases are being explored for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Insights into Mechanism

The compound has been characterized as a dual binding site inhibitor of cholinesterases, which could lead to more effective treatments by targeting multiple pathways involved in neurodegeneration . The design of this compound allows for specific interactions with the active sites of cholinesterases, potentially leading to reduced side effects compared to traditional inhibitors.

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. Its structural components suggest potential activity against various pathogens, warranting further investigation into its use as an antimicrobial agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies have reported favorable pharmacokinetic profiles, including good oral bioavailability and acceptable half-life in animal models. Toxicological assessments are ongoing to evaluate safety profiles before clinical trials can commence .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Proteasome InhibitionEnhances efficacy of chemotherapy; overcomes resistance
Cholinesterase InhibitionDual binding site inhibitor; potential for Alzheimer's treatment
Antimicrobial ActivityPreliminary evidence suggests efficacy against pathogens
PharmacokineticsGood bioavailability; ongoing toxicology studies

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. By binding to these targets, it can induce apoptosis (programmed cell death) and inhibit the growth of cancer cells. The exact molecular targets and pathways involved may vary depending on the specific context and type of cancer being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of molecules derived from the N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl) core. Key analogues and their substituent differences are summarized below:

Compound Name / ID Substituent Melting Point (°C) Key Features
Target Compound (CAS: 1415560-17-6) 3-nitrobenzamide N/A Strong electron-withdrawing nitro group; potential precursor for reduction .
Imatinib (Gleevec) 4-((4-methylpiperazin-1-yl)methyl)benzamide N/A Clinically approved kinase inhibitor; piperazine enhances solubility .
Compound 8d () Thiophene-2-carboxamide 200 Heterocyclic thiophene; moderate polarity .
Compound 8e () Pyrazine-2-carboxamide 220 Electron-deficient pyrazine; may influence binding affinity .
AN-024 () 3-(trifluoromethylsulfonyl)benzamide N/A Trifluoromethylsulfonyl group increases metabolic stability .

Key Observations:

  • The nitro group in the target compound introduces a strong electron-withdrawing effect, contrasting with imatinib’s piperazinylmethyl group, which improves aqueous solubility .
  • Compared to heterocyclic carboxamides (e.g., 8d, 8e), the nitro substituent may reduce metabolic flexibility but enhance electrophilic reactivity .

Stability and Reactivity

  • Nitro Group Reactivity : The nitro substituent may render the compound susceptible to photodegradation or nucleophilic attack, unlike the more stable carboxamides in .
  • Comparative Solubility : Imatinib’s piperazine moiety improves water solubility, whereas the nitro group in the target compound likely reduces it, impacting bioavailability .

Biological Activity

N-(3-methyl-4-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-nitrobenzamide, a compound with the molecular formula C23H20N6O and a molecular weight of 396.45 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and therapeutic implications, supported by relevant data tables and findings from diverse research studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple functional groups that contribute to its biological activity:

  • IUPAC Name : 3-amino-N-(3-methyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
  • CAS Number : 1437315-24-6
  • Molecular Formula : C23H20N6O
  • Purity : ≥ 98% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Kinase Inhibition : The compound has been studied for its inhibitory effects on specific kinases involved in cancer progression. For instance, it shows promise as a potential inhibitor of RET kinase, which is implicated in certain types of cancers .
  • Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit significant antitumor effects. The nitrobenzamide moiety is known for its ability to induce apoptosis in tumor cells through various pathways, including the modulation of poly(ADP-ribose) polymerase (PARP) activity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Kinase InhibitionInhibits RET kinase activity; potential for cancer therapy
Antitumor EffectsInduces apoptosis in tumor cells
Toxicity ProfileLow toxicity observed in animal models

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that derivatives of nitrobenzamide compounds showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .
  • Animal Models : In vivo studies have shown that administration of related compounds resulted in reduced tumor growth without significant adverse effects on normal tissues. For example, a related compound was tested at doses up to 200 mg/kg without observable toxicity in hamsters .
  • Clinical Relevance : The compound's structural similarity to established drugs like Imatinib suggests potential for further development in treating hematological malignancies and solid tumors through targeted kinase inhibition .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(3-methyl-4-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-nitrobenzamide with high enantiomeric purity?

  • Methodological Answer : The compound’s synthesis involves sequential nucleophilic aromatic substitution (SNAr) reactions. Key steps include:

  • Coupling 3-methyl-4-aminophenyl derivatives with 4-(pyridin-3-yl)pyrimidin-2-amine intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Final acylation with 3-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide moiety .
  • Critical Note : Use chiral HPLC or SFC (supercritical fluid chromatography) for enantiomer separation, as demonstrated for structurally analogous compounds (e.g., SFC retention times: 1.29–2.45 min for enantiomers of related benzamides) .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • 1H NMR : Confirm aromatic proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, pyrimidinyl NH at δ 10–11 ppm) .
  • ESIMS : Verify molecular ion peaks (e.g., [M+H]+ expected at m/z ~470–500 based on analogs) .
  • Purity : Use reverse-phase HPLC (≥95% purity) with UV detection at 254 nm, or UPLC-MS for trace impurity profiling .

Q. What are the primary biological targets hypothesized for this compound?

  • Methodological Answer :

  • Kinase Inhibition : Structural analogs (e.g., imatinib derivatives) target tyrosine kinases (e.g., Bcr-Abl) via competitive ATP-binding site inhibition. Molecular docking studies are recommended to validate interactions with kinase domains .
  • HDAC Inhibition : Related benzamides (e.g., MGCD0103) exhibit histone deacetylase (HDAC) inhibition. Use enzymatic assays (e.g., fluorometric HDAC1/2/3 screening) to test activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency against kinase targets?

  • Methodological Answer :

  • Modifications :
  • Replace the 3-nitro group with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance binding affinity .
  • Introduce methylpiperazine or cyclopropyl moieties at the benzamide position to improve solubility and pharmacokinetics (PK), as seen in imatinib analogs .
  • Assays : Test inhibitory activity against recombinant kinases (IC50 determination) and correlate with computational models (e.g., molecular dynamics simulations of ATP-binding pockets) .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor via LC-MS for hydrolytic cleavage of the amide bond or nitro group reduction .
  • Degradation Pathways : Nitro groups may reduce to amines under reductive conditions (e.g., liver microsomes), forming potential metabolites. Use NADPH-fortified microsomal assays to identify major metabolites .

Q. How can contradictory data on compound solubility and permeability be resolved?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in biorelevant media (FaSSIF/FeSSIF) to assess pH-dependent solubility. Compare with computational predictions (e.g., Hansen solubility parameters) .
  • Permeability : Use Caco-2 cell monolayers or PAMPA assays. If low permeability is observed, consider prodrug strategies (e.g., esterification of the nitro group) .

Q. What analytical techniques are suitable for resolving enantiomeric impurities in scaled-up batches?

  • Methodological Answer :

  • Chiral SFC : Employ a Chiralpak® IG column with CO2/ethanol mobile phases (85:15 v/v) at 3 mL/min. Optimize for baseline separation of enantiomers (resolution >2.0) .
  • X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., dibenzoyl tartaric acid) to confirm absolute configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.